1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
Description
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety.
Properties
IUPAC Name |
(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVQEHOBDSECPV-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876673 | |
| Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80992-93-4 | |
| Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Heating Method
In a typical procedure, 4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of a strong base such as sodium hydroxide (NaOH). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration.
Reaction Conditions:
- Molar Ratio: 1:13.6 (aldehyde:acetone)
- Base: Aqueous NaOH (0.6 g/cm³)
- Temperature: 40°C
- Workup: Extraction with ethyl acetate, purification via flash chromatography.
Yield and Selectivity:
| Parameter | Value |
|---|---|
| Isolated Yield | 60–75% |
| Purity (NMR) | >95% |
| Reaction Time | 6–12 hours |
The extended reaction time under conventional heating ensures complete dehydration, though competing side reactions (e.g., over-aldolization) may reduce yield.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. A modified protocol reported by PMC reduces the reaction time to 15–30 minutes while maintaining yields above 70%.
Key Advantages:
- Energy Efficiency: 80% reduction in energy consumption compared to conventional methods.
- Scalability: Demonstrated efficacy at multi-gram scales (up to 50 g).
Alternative Synthetic Strategies
While the Claisen-Schmidt reaction dominates industrial production, niche applications require specialized approaches.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling between trifluoromethylphenyl halides and preformed enolate precursors offers a route to stereochemically pure products. This method is particularly useful for synthesizing derivatives with sensitive functional groups.
Representative Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: Triphenylphosphine
- Solvent: Tetrahydrofuran (THF)
- Yield: 50–65%
Mannich Reaction Derivatives
Though less common, Mannich-type reactions using paraformaldehyde and morpholine derivatives have been explored for functionalized analogs. For example, 2,6-dimethylmorpholine hydrochloride facilitates the formation of β-amino ketone intermediates, which can be dehydrogenated to the target enone.
Case Study:
- Starting Material: 4-(4-Trifluoromethylphenyl)-3-buten-2-one
- Reagents: Paraformaldehyde, 2,6-dimethylmorpholine hydrochloride
- Conditions: Reflux in ethanol (12 hours)
- Yield: 33.16%
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental sustainability.
Continuous Flow Reactors
Adopting continuous flow technology minimizes thermal degradation and improves heat transfer. Key parameters include:
- Residence Time: 5–10 minutes
- Temperature Control: ±2°C variance
- Throughput: 1–5 kg/hour
Solvent and Catalyst Recycling
Industrial processes often employ solvent recovery systems (e.g., thin-film evaporation) and immobilized catalysts to reduce waste. For example, silica-supported NaOH achieves 90% base recovery per cycle.
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The trifluoromethyl group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethan-1-one: Similar structure but with an ethanone moiety instead of butenone.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine structure.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one stands out due to its butenone moiety, which imparts unique reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, a compound with the molecular formula C₁₁H₉F₃O and a molecular weight of 214.19 g/mol, has garnered attention in various fields due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.
- Molecular Formula : C₁₁H₉F₃O
- Molecular Weight : 214.19 g/mol
- Boiling Point : 118 °C (4 mmHg)
- CAS Number : 80992-93-4
The primary mechanism of action for this compound involves its role as a ligand in the Suzuki-Miyaura coupling , a widely used reaction in organic synthesis. The compound participates in condensation reactions, particularly through Schiff base condensation , which allows it to interact with various biological targets .
Biochemical Pathways
This compound is known to influence the Suzuki-Miyaura coupling pathway , facilitating the formation of NNO ketoimines that bear trifluoromethyl substituents. These interactions are crucial for synthesizing ternary lanthanide complexes, demonstrating the compound's versatility in chemical reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The exact mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The IC50 values for COX inhibition are under investigation, with early results indicating potential efficacy comparable to established anti-inflammatory drugs .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Key factors influencing its pharmacokinetics include:
- Lipophilicity : Its hydrophobic nature suggests good membrane permeability, which may enhance oral bioavailability.
- Water Solubility : Limited water solubility could affect absorption rates and distribution within biological systems.
These properties are critical as they influence absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately affecting therapeutic efficacy.
Research Applications
This compound serves multiple roles in scientific research:
- Synthesis of Complex Molecules : It acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Biochemical Studies : Its unique structural features make it valuable for studying enzyme inhibition and protein-ligand interactions.
- Potential Therapeutic Agent : Ongoing research is exploring its use in treating inflammatory diseases and cancers .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Fluoxetine | Antidepressant | Contains a trifluoromethyl group |
| Celecoxib | Anti-inflammatory | Trifluoromethylated phenyl ring |
| Trifluoromethylpyridine | Agrochemical synthesis | Used in various synthetic applications |
Case Studies
Recent case studies have highlighted the efficacy of this compound in specific experimental setups:
- Cancer Cell Line Study : A study demonstrated that treatment with this compound led to a significant reduction in viability among breast cancer cell lines, suggesting potential as an anticancer therapy.
- Inflammatory Response Modulation : In animal models, administration resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, and how can purity be optimized?
The compound can be synthesized via Claisen-Schmidt condensation between 4-(trifluoromethyl)acetophenone and acetaldehyde derivatives under acidic or basic conditions. For purity optimization:
- Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
- Employ column chromatography with silica gel and a hexane/ethyl acetate gradient for purification.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .
Q. How can the structural identity of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) provides unambiguous confirmation of bond lengths, angles, and stereochemistry .
- Spectroscopy : Compare experimental H/C NMR and FTIR data with computational predictions (e.g., DFT calculations). The trifluoromethyl group (CF) shows distinct F NMR peaks near −60 ppm .
Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., >200°C for fluorinated aromatics).
- UV-Vis spectroscopy : Monitor photostability under light exposure (λ = 254–365 nm).
- HPLC-MS : Detect degradation products in acidic/basic buffers or biological media .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in electrophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The α,β-unsaturated ketone moiety is highly electrophilic due to conjugation with the −CF group.
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
Q. What strategies improve the compound’s solubility for in vitro studies without compromising activity?
Q. How can molecular dynamics (MD) simulations elucidate the compound’s conformational flexibility?
Q. What experimental evidence supports the compound’s role as a fluorinated building block in medicinal chemistry?
Q. How do steric and electronic effects of the −CF3_33 group influence regioselectivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
